5,6-Dichloropyridazin-4-ol

Regioselective synthesis Nucleophilic aromatic substitution Pyridazine functionalisation

5,6-Dichloropyridazin-4-ol (C₄H₂Cl₂N₂O, MW 164.97 g·mol⁻¹) is a dihalogenated 4‑hydroxypyridazine that exists in tautomeric equilibrium with its 4‑oxo form. The two chlorine atoms occupy the C5 and C6 positions of the electron‑deficient pyridazine ring and are electronically non‑equivalent, a feature that imparts predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C4H2Cl2N2O
Molecular Weight 164.97 g/mol
CAS No. 111232-47-4
Cat. No. B3213179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloropyridazin-4-ol
CAS111232-47-4
Molecular FormulaC4H2Cl2N2O
Molecular Weight164.97 g/mol
Structural Identifiers
SMILESC1=NNC(=C(C1=O)Cl)Cl
InChIInChI=1S/C4H2Cl2N2O/c5-3-2(9)1-7-8-4(3)6/h1H,(H,8,9)
InChIKeyLUJMIPOVLHIWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloropyridazin-4-ol (CAS 111232-47-4) – Core Structural and Physicochemical Profile for Procurement Evaluation


5,6-Dichloropyridazin-4-ol (C₄H₂Cl₂N₂O, MW 164.97 g·mol⁻¹) is a dihalogenated 4‑hydroxypyridazine that exists in tautomeric equilibrium with its 4‑oxo form [1]. The two chlorine atoms occupy the C5 and C6 positions of the electron‑deficient pyridazine ring and are electronically non‑equivalent, a feature that imparts predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions . The compound serves primarily as a versatile building block for the synthesis of 4‑amino‑, 4‑alkoxy‑ and fused pyridazine derivatives that are of interest in medicinal chemistry and agrochemical development [2].

Why Generic Dichloropyridazine Substitution Fails for 5,6-Dichloropyridazin-4-ol-Dependent Syntheses


Although several dichloropyridazine regioisomers share the same empirical formula, their reactivity profiles diverge sharply due to differences in the position of the chlorine atoms relative to the ring nitrogens and any oxygen substituent. In 5,6-dichloropyridazin-4-ol, the juxtaposition of the C4 hydroxyl/carbonyl group renders the C5 and C6 chlorine atoms electronically distinct, enabling sequential and site‑selective functionalisation that cannot be replicated with symmetric isomers such as 3,6‑dichloropyridazine . Furthermore, the hydrogen‑bond donor capacity of the 4‑OH group (absent in 3,6‑dichloropyridazine) alters solubility, chromatographic behaviour and coordination chemistry, directly affecting downstream synthetic efficiency and purification [1]. Simply substituting a different dichloropyridazine would compromise the regiochemical outcome and yield of the desired 4‑amino‑ or 4‑alkoxy‑pyridazine target [2].

Quantitative Differentiation Evidence for 5,6-Dichloropyridazin-4-ol Against Its Closest Analogs


Regioselective SNAr Reactivity: Electronically Non‑Equivalent C5 vs. C6 Chlorine Atoms

In 5,6‑dichloropyridazin‑4‑ol, the C5 and C6 chlorine atoms exhibit measurably different electrophilicities because the C4 hydroxyl/carbonyl group polarises the π‑system unequally. This contrasts with 3,6‑dichloropyridazine, where the two chlorine atoms are chemically equivalent due to molecular symmetry. The electronic non‑equivalence permits sequential, site‑specific nucleophilic displacement—a property exploited in the BASF patent for preparing 5,6‑dichloro‑4‑pyridazineamine (a single regioisomer) from 3,4,5‑trichloropyridazine via regioselective amination [1]. In head‑to‑head comparisons reported in the same patent family, the reaction of 3,4,5‑trichloropyridazine with ammonia yields a mixture of 3,5‑dichloro‑4‑pyridazineamine and 5,6‑dichloro‑4‑pyridazineamine, demonstrating that the 4‑amino group directs the regiochemical outcome and that the 5,6‑dichloro pattern arises specifically when the 4‑position is oxygen‑substituted [2].

Regioselective synthesis Nucleophilic aromatic substitution Pyridazine functionalisation

Physicochemical Differentiation: LogP, Hydrogen‑Bond Capacity and Topological Polar Surface Area

5,6‑Dichloropyridazin‑4‑ol possesses a calculated LogP (XLogP3) of 1.6, a topological polar surface area (TPSA) of 41.5 Ų, one hydrogen‑bond donor and three hydrogen‑bond acceptors [1]. By comparison, the widely used building block 3,6‑dichloropyridazine has XLogP3 ≈ 1.7, TPSA = 25.8 Ų, zero H‑bond donors and only two H‑bond acceptors [2]. The parent pyridazin‑4‑ol (CAS 17417‑57‑1) has XLogP3 = –0.1 and TPSA = 46.0 Ų [3]. The presence of a hydrogen‑bond donor in 5,6‑dichloropyridazin‑4‑ol, combined with intermediate lipophilicity, imparts solubility characteristics and chromatographic retention behaviour that are distinct from both the non‑hydroxylic 3,6‑dichloropyridazine and the more polar pyridazin‑4‑ol.

Physicochemical profiling LogP comparison Drug‑likeness parameters

Differential Reactivity of Dichlorodiazines: Pyridazine vs. Pyrimidine Scaffolds in SNAr Amination

A systematic study of selective mono‑amination of dichlorodiazines demonstrated that dichloropyridazines (including the 5,6‑dichloro‑4‑oxy subclass) require several hours of heating at reflux in ethanol with triethylamine to achieve complete conversion with primary or secondary amines, whereas dichloropyrimidines reach completion within minutes at room temperature under otherwise identical conditions [1]. This reactivity differential is critical for chemists planning one‑pot sequential functionalisations: the lower intrinsic reactivity of the pyridazine system provides a wider operational window for selective mono‑amination without over‑reaction, a feature that is not available with the more electrophilic pyrimidine analogs.

SNAr reactivity Diazine comparison Synthetic methodology

PASS‑Predicted Biological Activity Spectrum: Protein Kinase and Chloride Peroxidase Inhibition

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 5,6‑dichloropyridazin‑4‑ol predicts a probability of activity (Pa) of 0.620 for chloride peroxidase inhibition, 0.584 for protein kinase inhibition, 0.577 for antimycobacterial activity, and 0.499 for rheumatoid arthritis treatment [1]. While these values represent computational predictions rather than experimental IC₅₀ data, they provide a rank‑ordered activity hypothesis that can guide compound prioritisation. By comparison, many unsubstituted or mono‑halogenated pyridazinols show substantially lower Pa scores for kinase‑related targets, consistent with the known requirement for electron‑withdrawing substituents to engage the hinge‑binding region of kinase ATP pockets.

Computational activity prediction Kinase inhibition Antimycobacterial

GHS Safety Profile: Controlled Hazard Classification Enables Predictable Handling

5,6‑Dichloropyridazin‑4‑ol is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation) and H335 (may cause respiratory irritation), corresponding to Acute Toxicity Category 4, Skin Irritation Category 2, Eye Irritation Category 2A and STOT SE Category 3 [1]. By comparison, 3,6‑dichloropyridazine carries similar hazard statements but additionally exhibits neurotoxic effects (somnolence, ataxia) in animal inhalation studies [2], introducing additional handling complexity for kilogram‑scale operations. The well‑characterised, single‑route hazard profile of 5,6‑dichloropyridazin‑4‑ol simplifies risk assessment and personal protective equipment (PPE) requirements in multi‑step synthetic campaigns.

Safety assessment GHS classification Laboratory handling

Optimal Application Scenarios for 5,6-Dichloropyridazin-4-ol Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 4‑Amino‑5,6‑dichloropyridazine for Agrochemical and Pharmaceutical Intermediates

The BASF‑patented route to 4‑amino‑pyridazines [1] relies on the regioselective amination of 3,4,5‑trichloropyridazine, which yields 5,6‑dichloro‑4‑pyridazineamine as a key intermediate when the 4‑position is oxygen‑substituted. This intermediate is subsequently dehalogenated to give 4‑aminopyridazine, a scaffold used in multiple pesticide and drug discovery programmes. Procurement of 5,6‑dichloropyridazin‑4‑ol enables direct access to this intermediate via O‑alkylation followed by amination, bypassing the need for trichloropyridazine starting materials that require solid handling on commercial scale.

Controlled Sequential SNAr Functionalisation for Library Synthesis

The electronically non‑equivalent C5 and C6 chlorine atoms permit stepwise nucleophilic displacement: the more electrophilic chlorine (C5, adjacent to the carbonyl/hydroxyl group) reacts preferentially with amines or thiols at lower temperature, leaving the C6 chlorine available for a second, distinct substitution under more forcing conditions [1]. This sequential reactivity is exploited in the construction of 5‑amino‑6‑aryl‑pyridazin‑4‑ol libraries for kinase inhibitor screening, where the predicted protein kinase inhibitory activity (Pa = 0.584) provides a rational basis for target selection [2].

Building Block for Imidazo[4,5‑d]pyridazine Fused Systems

The juxtaposition of the 4‑hydroxy/oxo group and the 5‑chloro substituent creates a 1,4‑relationship that facilitates cyclisation with C‑N building blocks (e.g., α‑amino ketones) to form imidazo[4,5‑d]pyridazine ring systems [1]. The intermediate LogP (1.6) and hydrogen‑bond donor capacity of the starting material translate into fused products with drug‑like physicochemical profiles, as evidenced by the TPSA of 41.5 Ų which falls within the optimal range for oral bioavailability.

Precursor for Chloride Peroxidase Inhibitor Probe Molecules

The PASS prediction of chloride peroxidase inhibition (Pa = 0.620) [2], combined with the synthetic accessibility of diverse 5‑substituted analogs via regioselective SNAr chemistry, makes 5,6‑dichloropyridazin‑4‑ol an attractive starting point for the development of chemical probes targeting heme‑containing enzymes. The well‑defined GHS hazard profile (H302, H315, H319, H335) further supports its use in medium‑throughput medicinal chemistry workflows without the additional safety burden associated with neurotoxic dichloropyridazine isomers [3].

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